3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide
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Overview
Description
3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is a complex organic compound that features a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Biochemical Analysis
Biochemical Properties
The compound 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide interacts with various enzymes and proteins, particularly the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
This compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various synthetic strategies, including cyclization reactions and cross-coupling reactions. For instance, the pyrrolo[2,3-b]pyridine core can be synthesized via a transition-metal-free strategy involving the coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis platforms and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit TRKs by binding to their kinase domains, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . Similarly, it can inhibit FGFRs, leading to reduced cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and have been studied for their inhibitory activity against various kinases.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally similar and have shown potential as TRK inhibitors.
Uniqueness
3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other similar compounds.
Properties
IUPAC Name |
3,3-diphenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c29-24(26-16-8-17-28-18-14-22-13-7-15-27-25(22)28)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-15,18,23H,8,16-17,19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDAJLQDFPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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